8-Bromo-3,4-dichloroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-3,4-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPFSPFPUNTPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671179 | |
| Record name | 8-Bromo-3,4-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204810-54-7 | |
| Record name | 8-Bromo-3,4-dichloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-3,4-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-3,4-dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Predicted Biological Activity of 8-Bromo-3,4-dichloroquinoline
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of the predicted biological activities and potential mechanisms of action of the novel compound, 8-Bromo-3,4-dichloroquinoline. Leveraging structure-activity relationships derived from analogous halogenated quinolines, this document outlines plausible synthetic routes, potential therapeutic applications, and detailed experimental protocols for empirical validation.
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system is a foundational scaffold in drug discovery, renowned for its versatile binding properties and broad spectrum of pharmacological activities.[1] Modifications to the quinoline core, particularly through halogenation, have proven to be a potent strategy for enhancing biological efficacy and tuning physicochemical properties.[2][3] Halogenated quinolines have demonstrated significant potential as anticancer, antimicrobial, and antimalarial agents.[2][4][5] The introduction of bromine and chlorine atoms can influence the molecule's lipophilicity, electronic distribution, and ability to form key interactions with biological targets, often leading to enhanced potency. This guide focuses on the predicted biological landscape of 8-Bromo-3,4-dichloroquinoline, a yet-to-be-extensively-studied derivative, by drawing parallels with well-documented analogues.
Postulated Synthesis of 8-Bromo-3,4-dichloroquinoline
While a specific synthesis for 8-Bromo-3,4-dichloroquinoline is not extensively reported, a plausible synthetic route can be conceptualized based on established methods for the synthesis of related halogenated quinolines. A potential approach could involve a multi-step synthesis starting from a suitable aniline precursor, followed by cyclization to form the quinoline core, and subsequent regioselective halogenation steps.
A generalized synthetic workflow is proposed below:
Caption: Proposed synthetic workflow for 8-Bromo-3,4-dichloroquinoline.
Predicted Biological Activities and Therapeutic Potential
Based on extensive research into structurally similar bromo- and chloro-substituted quinolines, 8-Bromo-3,4-dichloroquinoline is predicted to exhibit significant biological activities, primarily in the realms of oncology and microbiology.
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative effects of halogenated quinolines against a variety of cancer cell lines.[1][4] It is hypothesized that 8-Bromo-3,4-dichloroquinoline will demonstrate cytotoxic effects against cancer cells through mechanisms that may include the induction of apoptosis and inhibition of key enzymes involved in DNA replication and repair.
Supporting Evidence from Analogous Compounds:
| Compound/Derivative | Biological Activity | Cell Lines | IC50 Values | Reference |
| Bromo-derivatives of 8-hydroxyquinolines | Strong antiproliferative activity, cytotoxic effects, and apoptotic potential | C6, HeLa, HT29 | 6.7 to 25.6 µg/mL | [4] |
| Highly Brominated Quinolines | Significant inhibitory effects, induction of apoptosis, and inhibition of human topoisomerase I | C6, HeLa, HT29 | 5.45–9.6 μg/mL | [1] |
| 4-substituted quinolines | Caspase-dependent apoptosis, dissipation of mitochondrial transmembrane potential | Various cancer cell lines | Not specified | [6] |
The presence of multiple halogen substituents on the quinoline ring of 8-Bromo-3,4-dichloroquinoline is expected to enhance its anticancer potential.
Antimicrobial and Biofilm Eradication Activity
Halogenated quinolines have emerged as a promising class of antibacterial agents with the ability to eradicate drug-resistant bacteria and their associated biofilms.[2][3] These compounds are particularly effective against Gram-positive pathogens.[2] It is anticipated that 8-Bromo-3,4-dichloroquinoline will possess potent antibacterial and biofilm-eradicating properties.
Supporting Evidence from Analogous Compounds:
| Compound/Derivative | Biological Activity | Bacterial Strains | MIC/MBEC Values | Reference |
| Halogenated Quinolines (HQs) | Eradication of drug-resistant bacterial pathogens and their biofilms | Methicillin-resistant S. epidermidis (MRSE) | MIC = 0.59 µM, MBEC = 2.35 µM | [2] |
| Novel Halogenated Quinolines | Biofilm-eradicating activity | MRSA, MRSE, VRE | MBECs = 1.0–23.5 μM | [7] |
The synthetic tunability of the quinoline scaffold allows for the optimization of antibacterial and biofilm eradication activities.[2][3]
Potential Mechanisms of Action
The multifaceted biological activities of halogenated quinolines are attributed to their ability to interact with multiple cellular targets and pathways.
Inhibition of Topoisomerase I
A key mechanism of action for several anticancer quinoline derivatives is the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair.[1][4] By stabilizing the topoisomerase I-DNA covalent complex, these compounds lead to DNA strand breaks and ultimately, apoptosis.[4]
Induction of Apoptosis via Mitochondrial Dysfunction
Certain quinoline derivatives induce apoptosis through caspase-dependent pathways associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[6]
A proposed signaling pathway for quinoline-induced apoptosis is depicted below:
Caption: Postulated signaling pathway for apoptosis induction.
Experimental Protocols for Validation
To empirically validate the predicted biological activities of 8-Bromo-3,4-dichloroquinoline, a series of well-established in vitro assays are recommended.
Cytotoxicity and Antiproliferative Assays
1. Sulforhodamine B (SRB) Assay:
-
Principle: This assay measures cell density based on the measurement of cellular protein content.
-
Protocol:
-
Seed cancer cells (e.g., HeLa, HT29, C6) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of 8-Bromo-3,4-dichloroquinoline for 48-72 hours.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with Sulforhodamine B dye.
-
Wash away the unbound dye and solubilize the protein-bound dye.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) to determine cell viability.[4]
-
2. MTT Assay:
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.
-
Protocol:
-
Plate cells in 96-well plates and treat with the test compound as described for the SRB assay.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at approximately 570 nm.
-
Antimicrobial Susceptibility Testing
1. Minimum Inhibitory Concentration (MIC) Assay:
-
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Protocol:
-
Prepare a twofold serial dilution of 8-Bromo-3,4-dichloroquinoline in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Staphylococcus epidermidis).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
2. Minimum Biofilm Eradication Concentration (MBEC) Assay:
-
Principle: This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
-
Protocol:
-
Grow bacterial biofilms on a suitable surface (e.g., pegs of a 96-well plate lid) for 24-48 hours.
-
Transfer the biofilm-coated pegs to a 96-well plate containing serial dilutions of 8-Bromo-3,4-dichloroquinoline.
-
Incubate for a specified period (e.g., 24 hours).
-
Wash the pegs and transfer them to a fresh plate with growth medium to assess the viability of the remaining biofilm.
-
The MBEC is the lowest concentration that prevents the regrowth of bacteria from the treated biofilm.[2]
-
A generalized workflow for evaluating the biological activity is presented below:
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: 8-Bromo-3,4-dichloroquinoline in Medicinal Chemistry
Introduction: The Strategic Value of Polysubstituted Quinolines in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved drugs.[1][2][3] Its rigid, bicyclic aromatic system provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The strategic introduction of substituents onto this core is a fundamental tactic in drug design, allowing for the modulation of a molecule's physicochemical properties, metabolic stability, and target-specific interactions.
Among the myriad of substituted quinolines, halogenated derivatives serve as exceptionally versatile intermediates.[4] Halogens, particularly chlorine and bromine, act as key "synthetic handles" that can be selectively manipulated to build molecular complexity. This guide focuses on a specific, yet underexplored, building block: 8-Bromo-3,4-dichloroquinoline . The unique arrangement of three halogen atoms across both the pyridine and benzene rings of the quinoline nucleus presents a platform for orthogonal chemical modifications, offering a sophisticated approach to generating diverse compound libraries for drug discovery campaigns. This document will elucidate the synthetic potential of this scaffold, provide detailed protocols for its derivatization, and discuss its strategic application in medicinal chemistry.
Chemical Profile and Strategic Considerations
8-Bromo-3,4-dichloroquinoline possesses three distinct halogen substituents, each with a characteristic reactivity profile. Understanding this differential reactivity is paramount to its strategic use.
-
C4-Chloro Group: The chlorine atom at the 4-position is the most reactive site for nucleophilic aromatic substitution (SNAr).[5][6] The electron-withdrawing effect of the adjacent ring nitrogen atom significantly acidifies the C-H bond at this position and stabilizes the Meisenheimer intermediate formed during nucleophilic attack, thereby facilitating substitution.[5] This high reactivity allows for the selective introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, under relatively mild conditions.
-
C3-Chloro Group: The chlorine at the 3-position is significantly less reactive towards nucleophilic substitution compared to the C4-chloro group. It behaves more like a typical chloroarene and generally requires harsher reaction conditions or metal catalysis for its displacement. This difference in reactivity enables selective functionalization at C4 while leaving C3 intact.
-
C8-Bromo Group: Situated on the benzenoid ring, the C8-bromo group is unreactive towards SNAr. However, it is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.[7][8] Generally, the C-Br bond is more reactive than the C-Cl bond in the oxidative addition step of the catalytic cycle, allowing for selective coupling at the C8 position.[9]
This hierarchy of reactivity is the cornerstone of the synthetic utility of 8-Bromo-3,4-dichloroquinoline.
Visualization of Reactivity Hierarchy
The differential reactivity of the halogen substituents can be visualized as a logical workflow for sequential functionalization.
Caption: Orthogonal functionalization pathways for 8-Bromo-3,4-dichloroquinoline.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The quinoline core is a well-established scaffold for the development of kinase inhibitors, a critical class of oncology drugs. The 4-aminoquinoline motif, in particular, is a known hinge-binding element for many kinases. 8-Bromo-3,4-dichloroquinoline is an ideal starting material for the rapid synthesis of kinase inhibitor libraries.
Proposed Synthetic Strategy for a Kinase Inhibitor Library
This strategy leverages the reactivity hierarchy to first install a hinge-binding amine at C4, followed by diversification at C8 to explore the solvent-exposed region of the ATP-binding pocket.
Caption: Workflow for the synthesis of a 4-amino-8-aryl-quinoline library.
Experimental Protocols
Protocol 1: Selective Nucleophilic Aromatic Substitution at the C4 Position
This protocol describes the selective substitution of the C4-chloro group with an amine.
Objective: To synthesize 8-Bromo-3-chloro-N-aryl/alkyl-quinolin-4-amine derivatives.
Causality: The C4 position is electronically activated for nucleophilic attack. Using a suitable base and thermal conditions allows for selective substitution without affecting the C3 and C8 halogens. n-Butanol is a high-boiling, polar solvent suitable for this transformation.
Materials:
-
8-Bromo-3,4-dichloroquinoline (1.0 eq)
-
Desired primary or secondary amine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol (0.1 M solution)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Step-by-Step Methodology:
-
To a round-bottom flask, add 8-Bromo-3,4-dichloroquinoline (1.0 eq) and the desired amine (1.2 eq).
-
Add n-butanol to achieve a concentration of approximately 0.1 M.
-
Add DIPEA (2.0 eq) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and remove the solvent in vacuo to yield the pure 4-amino-8-bromo-3-chloroquinoline derivative.
Self-Validation:
-
Expected Outcome: A high yield (typically >80%) of the C4-substituted product.
-
Verification: Confirm the structure using 1H NMR, 13C NMR, and mass spectrometry. The disappearance of a proton signal in the aromatic region and the appearance of new signals corresponding to the introduced amine are expected in the 1H NMR spectrum. Mass spectrometry should confirm the expected molecular weight of the product.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C8 Position
This protocol describes the functionalization of the C8-bromo position of the 4-amino-8-bromo-3-chloroquinoline intermediate.
Objective: To synthesize 4-amino-3-chloro-8-aryl/heteroaryl-quinoline derivatives.
Causality: The C-Br bond at the C8 position is more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond at C3.[9] This allows for a selective Suzuki-Miyaura coupling, a robust and versatile method for forming C-C bonds.[8][10]
Materials:
-
4-Amino-8-bromo-3-chloroquinoline derivative (from Protocol 1) (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)
-
2 M aqueous sodium carbonate solution (3.0 eq)
-
1,4-Dioxane
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
In a Schlenk flask, combine the 4-amino-8-bromo-3-chloroquinoline derivative (1.0 eq), the boronic acid (1.5 eq), and Pd(PPh3)4 (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane, followed by the degassed 2 M Na2CO3 solution. The typical solvent ratio is 4:1 dioxane:water.
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 8-aryl-4-amino-3-chloroquinoline.
Self-Validation:
-
Expected Outcome: Moderate to high yields (50-90%) of the C8-coupled product.
-
Verification: Confirm the structure by NMR and mass spectrometry. The 1H NMR spectrum should show new aromatic signals corresponding to the introduced aryl group, and the mass spectrum will confirm the significant increase in molecular weight.
Quantitative Data Summary
While specific data for 8-Bromo-3,4-dichloroquinoline is not extensively published, the following table provides representative yields for analogous reactions on haloquinoline scaffolds, demonstrating the feasibility of the proposed protocols.
| Reaction Type | Position | Halogen | Representative Nucleophile/Coupling Partner | Catalyst/Conditions | Typical Yield Range (%) |
| SNAr | C4 | Cl | Aniline | DIPEA, n-BuOH, 120°C | 80-95 |
| SNAr | C4 | Cl | Benzylamine | K2CO3, DMF, 100°C | 75-90 |
| Suzuki Coupling | C8 | Br | Phenylboronic acid | Pd(PPh3)4, Na2CO3, Dioxane/H2O, 90°C | 70-95 |
| Suzuki Coupling | C8 | Br | 3-Pyridylboronic acid | Pd(dppf)Cl2, K2CO3, DME/H2O, 85°C | 65-88 |
| Buchwald-Hartwig | C3 | Cl | Morpholine | Pd2(dba)3, Xantphos, NaOtBu, Toluene, 110°C | 50-80 |
Safety and Handling
-
8-Bromo-3,4-dichloroquinoline: As with many halogenated aromatic compounds, this reagent should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory tract.[2][11]
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Reagents: Many amines and solvents used in these protocols have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
8-Bromo-3,4-dichloroquinoline is a highly valuable, albeit underutilized, building block for medicinal chemistry. Its true potential is unlocked through a systematic understanding of the differential reactivity of its three halogen atoms. By employing a strategic, stepwise functionalization approach—prioritizing nucleophilic substitution at C4, followed by palladium-catalyzed cross-coupling at C8, and potentially later at C3—researchers can efficiently generate libraries of complex, three-dimensional molecules. The protocols and strategies outlined in this guide provide a robust framework for leveraging this scaffold in the rational design of novel therapeutics, particularly in areas like kinase inhibition where the quinoline core has already demonstrated significant promise.
References
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Molecules Editorial Office. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
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Ökten, S., & Çakmak, M. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
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Al-Ostath, A., et al. (2021). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]
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Grdadolnik, S. G., et al. (2000). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]
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ResearchGate. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. [Link]
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ResearchGate. (2018). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate. [Link]
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PubMed. (2016). Glycoconjugates of Quinolines: Application in Medicinal Chemistry. PubMed. [Link]
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YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
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ScienceDirect. (2021). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. [Link]
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National Center for Biotechnology Information. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central. [Link]
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Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]
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Application Notes and Protocols for Catalytic Reactions Involving 8-Bromo-3,4-dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The quinoline core is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and valuable photophysical properties. 8-Bromo-3,4-dichloroquinoline is a particularly attractive starting material for the synthesis of novel compounds due to its three distinct halogenated positions, each offering a potential site for functionalization through catalytic cross-coupling reactions. The differential reactivity of the bromine and chlorine substituents allows for selective and sequential modifications, providing a pathway to complex, three-dimensional molecules with tailored properties.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 8-Bromo-3,4-dichloroquinoline, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols and insights presented herein are designed to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.
Understanding the Reactivity Landscape
The successful functionalization of 8-Bromo-3,4-dichloroquinoline hinges on understanding the relative reactivity of its three halogen atoms. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. This principle is fundamental to achieving selective transformations on polyhalogenated substrates.
For 8-Bromo-3,4-dichloroquinoline, the C-Br bond at the 8-position is significantly more reactive than the C-Cl bonds at the 3- and 4-positions. This inherent difference in reactivity forms the basis for selective, stepwise functionalization strategies. By carefully selecting the catalyst, ligands, and reaction conditions, one can preferentially target the C8-Br bond, leaving the C-Cl bonds intact for subsequent transformations.
The electronic environment of the quinoline ring also plays a crucial role. The electron-withdrawing nature of the nitrogen atom and the chlorine substituents can influence the oxidative addition step in the catalytic cycle, affecting the overall reaction efficiency.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it an invaluable tool for introducing aryl or vinyl substituents onto the quinoline scaffold.[1][2]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, and base is critical for efficient and selective coupling. Bulky, electron-rich phosphine ligands often enhance the rate of both oxidative addition and reductive elimination, leading to higher yields and faster reaction times. The base is essential for activating the organoboron species to facilitate transmetalation.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol for Selective C8-Arylation
This protocol is designed for the selective arylation at the C8 position of 8-Bromo-3,4-dichloroquinoline, leveraging the higher reactivity of the C-Br bond.
Materials:
-
8-Bromo-3,4-dichloroquinoline
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/H₂O or Dioxane/H₂O, typically in a 3:1 to 4:1 ratio)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 8-Bromo-3,4-dichloroquinoline (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (0.02-0.05 eq) to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Expert Insights:
-
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable catalyst for this transformation.[3] For less reactive arylboronic acids, more active catalyst systems, such as those employing bulky phosphine ligands like XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃, may be beneficial.[4]
-
Base and Solvent: A biphasic solvent system with a carbonate base is a standard and effective choice.[5] The aqueous phase is crucial for the activation of the boronic acid.
-
Selectivity: Under these conditions, the reaction should proceed with high selectivity at the C8 position. Minimal or no reaction is expected at the C3 and C4 chloro positions.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 70-90 | A standard, reliable system for many substrates.[3] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 85-95 | Highly active system, good for challenging couplings.[4] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 100 | 75-85 | Effective for a broad range of aryl and heteroaryl couplings. |
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[6][7] This reaction is particularly valuable for the introduction of diverse amine functionalities, which are prevalent in pharmaceutically active compounds.
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step and prevent undesired side reactions.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol for Selective C8-Amination
This protocol outlines the selective amination at the C8 position of 8-Bromo-3,4-dichloroquinoline.
Materials:
-
8-Bromo-3,4-dichloroquinoline
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 - 2.0 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and the ligand to a dry Schlenk tube.
-
Add the solvent and stir for a few minutes to form the active catalyst.
-
In a separate flask, add 8-Bromo-3,4-dichloroquinoline (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).
-
Transfer the catalyst solution to the flask containing the reagents via syringe.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 4-18 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Expert Insights:
-
Ligand Selection: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. For many applications, bulky biaryl phosphine ligands such as XPhos, SPhos, or RuPhos provide excellent results. For amination of dichloroquinolines, ligands like BINAP and DavePhos have also been successfully employed.
-
Base Sensitivity: Strong bases like sodium tert-butoxide are highly effective but may not be compatible with all functional groups. Weaker bases like cesium carbonate can be a good alternative for sensitive substrates.
-
Selective Functionalization: Similar to the Suzuki-Miyaura coupling, the C8-Br bond is expected to be the primary site of reaction under these conditions.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 70-85 | A classic system, effective for many amine couplings. |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 80-95 | A highly active and versatile catalyst system.[4] |
| G3-XPhos Precatalyst | LHMDS | THF | RT - 80 | >90 | Precatalysts offer improved stability and reactivity. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[2][6] This reaction is instrumental in synthesizing conjugated enynes, which are important precursors in organic synthesis and materials science.
Mechanistic Rationale
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the final product.[5]
Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Protocol for Selective C8-Alkynylation
This protocol is tailored for the selective alkynylation of the C8 position of 8-Bromo-3,4-dichloroquinoline.
Materials:
-
8-Bromo-3,4-dichloroquinoline
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) salt (e.g., CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a degassed solution of 8-Bromo-3,4-dichloroquinoline (1.0 eq) in the chosen solvent, add the palladium catalyst (0.01-0.03 eq) and the copper(I) salt (0.02-0.05 eq).
-
Add the amine base (2-3 eq) and the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Expert Insights:
-
Copper Co-catalyst: The copper(I) salt is crucial for the classical Sonogashira reaction, as it facilitates the formation of the copper acetylide intermediate.
-
Base: An amine base not only acts as a proton scavenger but can also serve as the solvent.
-
Copper-Free Conditions: In some cases, copper-free Sonogashira couplings can be advantageous to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). These conditions often require a different base, such as a carbonate or phosphate, and may need higher temperatures.
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ / CuI | CuI | TEA | THF | RT - 50 | 75-90 | The classic Sonogashira conditions. |
| PdCl₂(PPh₃)₂ / CuI | CuI | DIPA | DMF | 50-70 | A robust system for a variety of substrates. | |
| Pd₂(dba)₃ / XPhos | None | Cs₂CO₃ | 1,4-Dioxane | 80-100 | Example of a copper-free system. |
Conclusion and Future Directions
8-Bromo-3,4-dichloroquinoline is a versatile building block that offers multiple avenues for the synthesis of complex, functionalized quinoline derivatives. The principles of selective palladium-catalyzed cross-coupling, based on the differential reactivity of the halogen substituents, provide a powerful strategic framework for its elaboration. The protocols detailed in this guide serve as a starting point for researchers to explore the rich chemistry of this scaffold. Further optimization of reaction conditions, including the screening of modern, highly active catalyst systems, will undoubtedly expand the synthetic utility of 8-Bromo-3,4-dichloroquinoline and lead to the discovery of novel molecules with significant potential in drug discovery and materials science.
References
-
Mphahlele, M. J., & Maluleka, M. M. (2014). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 19(11), 17469–17482. [Link]
- Phipps, R. J., & coworkers. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction. Journal of the American Chemical Society.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Stanetty, P., & coworkers. (2008). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Synthesis, 2008(1), 129-135.
-
Abel, A. S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109. [Link]
-
Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Spivey, A. C., & Gair, S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5698-5715. [Link]
-
Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). The Royal Swedish Academy of Sciences. [Link]
-
Buchwald-Hartwig Amination. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Heck Reaction. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
-
Sonogashira reaction. (n.d.). YouTube. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (n.d.). YouTube. Retrieved from [Link]
-
Heck reaction. (n.d.). YouTube. Retrieved from [Link]
-
Suzuki Coupling Mechanism and Applications. (n.d.). YouTube. Retrieved from [Link]
-
Buchwald-Hartwig coupling. (n.d.). YouTube. Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (n.d.). YouTube. Retrieved from [Link]
-
Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. (n.d.). YouTube. Retrieved from [Link]
-
Heck reaction. (n.d.). YouTube. Retrieved from [Link]
-
The Buchwald-Hartwig Amination Reaction. (n.d.). YouTube. Retrieved from [Link]
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
experimental procedure for Suzuki coupling with 8-Bromo-3,4-dichloroquinoline
An Application Guide for the Synthesis of 8-Aryl-3,4-dichloroquinolines via Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Importance of Quinoline Scaffolds
The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The targeted functionalization of the quinoline ring system is paramount for modulating biological activity and tuning material properties. Among the most powerful and versatile methods for creating carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that joins organoboron compounds with organic halides.[1][2][3]
This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of 8-Bromo-3,4-dichloroquinoline. This specific substrate presents a unique challenge and opportunity: the presence of multiple halogen atoms (one bromine and two chlorine atoms) with differential reactivity. The significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond allows for selective cross-coupling at the C8 position, leaving the C3 and C4 chloro-substituents intact for potential downstream modifications.
This guide is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of reagents, and provide a framework for troubleshooting, ensuring a robust and reproducible synthetic outcome.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5][6] The palladium catalyst shuttles between its Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 8-Bromo-3,4-dichloroquinoline. This is typically the rate-determining step of the cycle.[5] The reactivity of aryl halides follows the trend I > Br > Cl, which is why the C-Br bond at the 8-position reacts selectively.[4][5]
-
Transmetalation: The organic moiety from the boronic acid (or its activated boronate ester form) is transferred to the palladium(II) center, displacing the halide. This step is critically dependent on the presence of a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex, facilitating the transfer.[2][7][8]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the new carbon-carbon bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Part 1: Health and Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
8-Bromo-3,4-dichloroquinoline: This compound is a halogenated heterocycle. While specific toxicity data is limited, similar compounds can be irritants to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact.[11][12][13]
-
Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid creating dust.
-
Solvents (e.g., 1,4-Dioxane, Toluene): These are flammable organic solvents. Keep away from ignition sources. 1,4-Dioxane is a suspected carcinogen.
-
Bases (e.g., K₂CO₃, K₃PO₄): These are irritants. Avoid creating dust.
-
Boronic Acids: Generally have low toxicity but should be handled with care. Some can be irritants.
Part 2: Materials and Reagents
| Reagent | M.W. ( g/mol ) | Molarity/Purity | Amount (mg/mmol) | Equivalents | Supplier (Example) |
| 8-Bromo-3,4-dichloroquinoline | 276.93 | >97% | 277 mg (1.0 mmol) | 1.0 | Sigma-Aldrich, TCI |
| Phenylboronic Acid (Example) | 121.93 | >98% | 146 mg (1.2 mmol) | 1.2 | Combi-Blocks |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | >97% | 23 mg (0.025 mmol) | 0.025 (2.5 mol%) | Strem Chemicals |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | >98% | 41 mg (0.10 mmol) | 0.10 (10 mol%) | MilliporeSigma |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | >99% | 415 mg (3.0 mmol) | 3.0 | Fisher Scientific |
| 1,4-Dioxane, anhydrous | 88.11 | >99.8% | 5.0 mL | - | Acros Organics |
| Deionized Water | 18.02 | - | 1.0 mL | - | - |
Note: The choice of arylboronic acid can be varied. SPhos is an example of a highly effective biaryl phosphine ligand suitable for this type of coupling.[14]
Part 3: Required Equipment
-
50 mL Schlenk flask or round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
Septa and needles
-
Schlenk line or manifold for inert gas (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware for work-up (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Flash chromatography system
Part 4: Step-by-Step Procedure
Reaction Setup:
-
Assemble the 50 mL Schlenk flask containing a magnetic stir bar and fit it with a reflux condenser.
-
Flame-dry the entire apparatus under high vacuum and then backfill with an inert gas (Argon is preferred). Maintain a positive pressure of inert gas throughout the reaction.[9][15]
Reagent Addition: 3. Allow the flask to cool to room temperature. Briefly remove the condenser and, under a positive flow of argon, add 8-Bromo-3,4-dichloroquinoline (277 mg, 1.0 mmol), the arylboronic acid (e.g., Phenylboronic acid, 146 mg, 1.2 mmol), anhydrous potassium carbonate (415 mg, 3.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and SPhos (41 mg, 0.10 mmol).
- Causality Note: Adding the solid reagents first under an inert atmosphere prevents premature reaction or degradation of the catalyst and ligand by atmospheric oxygen and moisture.
Solvent Addition and Degassing: 4. Re-seal the flask with the condenser. Using a syringe, add anhydrous 1,4-dioxane (5.0 mL) and deionized water (1.0 mL). 5. Degas the resulting suspension by bubbling argon through the mixture via a long needle for 15-20 minutes. Alternatively, for more rigorous oxygen removal, perform three freeze-pump-thaw cycles.
- Causality Note: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. Thorough degassing is critical for achieving high yields.
Reaction Execution: 6. With the inert gas flow directed over the top of the condenser, lower the flask into a preheated oil bath set to 90-100 °C.[16] 7. Stir the reaction mixture vigorously for 4-12 hours. 8. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. The reaction is complete upon full consumption of the starting 8-Bromo-3,4-dichloroquinoline.
Work-up and Purification: 9. Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.[9] 10. Dilute the mixture with ethyl acetate (25 mL) and water (25 mL). 11. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 20 mL).[17] 12. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). 13. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. 14. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 8-aryl-3,4-dichloroquinoline product.[9][18]
Caption: Workflow for the Suzuki coupling of 8-Bromo-3,4-dichloroquinoline.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently dried reagents/solvents.3. Base is not strong enough or is hydrated. | 1. Ensure rigorous degassing. Use a fresh bottle of catalyst/ligand.2. Use anhydrous solvents and dry the base (e.g., K₂CO₃) in an oven.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Protodeborylation | The boronic acid is unstable and decomposes (loses the boron group) before coupling. This is common with heteroaryl boronic acids.[1] | 1. Use the corresponding boronic ester (e.g., pinacol ester) which is more stable.[1]2. Use a milder base like KF.[7]3. Add the boronic acid portion-wise during the reaction. |
| Homocoupling (Biaryl) | Two molecules of the boronic acid couple together. Often caused by the presence of Pd(II) species and oxygen. | 1. Improve degassing procedures.2. Ensure the Pd-precatalyst is properly activated to Pd(0). |
| Dehalogenation | The starting material loses its bromine atom, which is replaced by hydrogen. | 1. Ensure the reaction is not run for an excessively long time after completion.2. This can sometimes arise from impurities in the solvent or base. |
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Sharma, A., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Scribd. Exp 4 - Suzuki Coupling Reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Kelly, S. E., et al. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out? [Link]
-
Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Martinez-Ferrate, O., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
-
Carl ROTH. Safety Data Sheet: Bromine. [Link]
-
Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Coordination Chemistry Reviews. [Link]
-
ResearchGate. Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. [Link]
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- 15. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 16. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Bromo-3,4-dichloroquinoline as a Novel Ligand in Coordination Chemistry
Introduction: Expanding the Coordination Chemistry Landscape with Polyhalogenated Quinolines
The quinoline scaffold is a cornerstone in the design of ligands for coordination chemistry, owing to its rigid, planar structure and the presence of a nitrogen donor atom. Metal complexes derived from quinoline ligands have found extensive applications in catalysis, materials science, and medicinal chemistry.[1][2] The electronic and steric properties of the quinoline ligand can be finely tuned by introducing substituents on the heterocyclic or carbocyclic ring. Halogenated quinolines, in particular, have garnered significant interest as their electron-withdrawing nature can modulate the Lewis basicity of the nitrogen atom, thereby influencing the stability, reactivity, and photophysical properties of their metal complexes.[3][4]
This guide introduces 8-Bromo-3,4-dichloroquinoline, a novel polyhalogenated quinoline, as a promising ligand for the synthesis of new coordination compounds. The presence of three halogen atoms—a bromine at the 8-position and two chlorines at the 3- and 4-positions—is anticipated to confer unique electronic and steric characteristics to the ligand. This document provides a proposed synthetic route for this hitherto unreported ligand, detailed protocols for the synthesis of a representative palladium(II) complex, comprehensive characterization methodologies, and a discussion of its potential applications.
Proposed Synthesis of 8-Bromo-3,4-dichloroquinoline: A Multi-Step Approach
As 8-Bromo-3,4-dichloroquinoline is not commercially available, a plausible multi-step synthetic pathway is proposed, leveraging established quinoline synthesis methodologies. The general strategy involves the construction of an 8-bromo-4-hydroxyquinoline intermediate, followed by chlorination steps.
Caption: Proposed multi-step synthesis of 8-Bromo-3,4-dichloroquinoline.
Protocol 1: Proposed Synthesis of 8-Bromo-3,4-dichloroquinoline
Step 1: Synthesis of Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate
This initial step employs the Gould-Jacobs reaction to construct the quinoline core.[5][6]
-
In a round-bottom flask, combine 2-bromoaniline (1 equivalent) and diethyl malonate (1.1 equivalents).
-
Heat the mixture at 140-150 °C for 2 hours.
-
Increase the temperature to 240-250 °C and maintain for 30 minutes to effect cyclization.
-
Cool the reaction mixture and add hot diphenyl ether to precipitate the product.
-
Filter the solid, wash with ethanol and then ether to obtain ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.
Step 2: Synthesis of 8-Bromo-4-hydroxyquinoline
-
Suspend the ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate from Step 1 in a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 2-3 hours to facilitate hydrolysis of the ester.
-
Cool the reaction mixture and acidify with acetic acid to precipitate the carboxylic acid intermediate.
-
Filter the solid and dry it thoroughly.
-
In a high-boiling point solvent such as diphenyl ether, heat the carboxylic acid intermediate to its melting point (typically >250 °C) until carbon dioxide evolution ceases, indicating complete decarboxylation.
-
Cool the mixture and triturate with hexane to precipitate the crude 8-bromo-4-hydroxyquinoline.
-
Recrystallize from a suitable solvent like ethanol to obtain the purified product.[7]
Step 3: Synthesis of 8-Bromo-3-chloro-4-hydroxyquinoline
The introduction of a chlorine atom at the 3-position can be achieved via electrophilic chlorination.
-
Dissolve 8-bromo-4-hydroxyquinoline in a suitable solvent like acetic acid or DMF.
-
Add N-chlorosuccinimide (NCS) or sulfuryl chloride (SOCl₂) (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 8-bromo-3-chloro-4-hydroxyquinoline.
Step 4: Synthesis of 8-Bromo-3,4-dichloroquinoline
The final step involves the conversion of the 4-hydroxy group to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[8][9]
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a round-bottom flask equipped with a reflux condenser, suspend 8-bromo-3-chloro-4-hydroxyquinoline in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure 8-Bromo-3,4-dichloroquinoline.
Coordination Chemistry of 8-Bromo-3,4-dichloroquinoline
The nitrogen atom of the quinoline ring in 8-Bromo-3,4-dichloroquinoline is the primary coordination site for metal ions. The presence of three electron-withdrawing halogen atoms is expected to significantly decrease the electron density on the quinoline ring system and, consequently, reduce the Lewis basicity of the nitrogen atom. This electronic effect will likely result in weaker coordination to metal centers compared to unsubstituted or electron-rich quinoline ligands. However, this property can also be advantageous, as it may lead to more labile metal complexes that are more active in catalytic cycles.
Caption: General coordination of 8-Bromo-3,4-dichloroquinoline to a metal center.
Application Protocols: Synthesis and Characterization of a Palladium(II) Complex
Palladium(II) complexes of N-heterocyclic ligands are of significant interest due to their extensive applications in catalysis.[10] The following protocol details the synthesis of a representative palladium(II) complex with 8-Bromo-3,4-dichloroquinoline.
Protocol 2: Synthesis of Dichlorobis(8-bromo-3,4-dichloroquinoline)palladium(II)
Caption: Experimental workflow for the synthesis of a Palladium(II) complex.
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) chloride (PdCl₂, 1 equivalent) in a minimal amount of hot acetonitrile.
-
In a separate flask, dissolve 8-Bromo-3,4-dichloroquinoline (2.2 equivalents) in acetonitrile.
-
Add the ligand solution dropwise to the stirred solution of PdCl₂.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid product using a Büchner funnel and wash it with small portions of cold acetonitrile and then diethyl ether.
-
Dry the resulting solid under vacuum to obtain the dichlorobis(8-bromo-3,4-dichloroquinoline)palladium(II) complex.
Characterization Techniques
Comprehensive characterization is crucial to confirm the identity, purity, and structure of the synthesized ligand and its metal complex.
| Technique | Purpose for Ligand | Purpose for Metal Complex |
| ¹H & ¹³C NMR | Confirm the chemical structure and purity. | Confirm the coordination of the ligand to the metal center (downfield shift of quinoline protons). |
| Mass Spectrometry | Determine the molecular weight. | Confirm the molecular weight of the complex and its fragmentation pattern. |
| FT-IR Spectroscopy | Identify characteristic functional group vibrations. | Observe shifts in the C=N stretching frequency upon coordination. |
| Elemental Analysis | Determine the elemental composition (C, H, N). | Confirm the stoichiometry of the metal complex. |
| X-ray Crystallography | Unambiguously determine the solid-state structure. | Determine the coordination geometry around the metal center, bond lengths, and angles. |
Potential Applications
The unique electronic properties of 8-Bromo-3,4-dichloroquinoline and its metal complexes open up possibilities for a range of applications.
Homogeneous Catalysis
Palladium complexes are renowned catalysts for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[10][11] The electron-deficient nature of the 8-Bromo-3,4-dichloroquinoline ligand could enhance the catalytic activity of its palladium(II) complexes by promoting reductive elimination, a key step in many catalytic cycles. These complexes could be screened for their efficacy in C-C and C-N bond-forming reactions.
Medicinal Chemistry
Quinoline derivatives are known to possess a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The introduction of multiple halogen atoms can enhance the lipophilicity and bioavailability of a molecule. Both the free ligand and its metal complexes, particularly with metals like platinum, palladium, or copper, could be evaluated for their cytotoxic activity against various cancer cell lines.
Materials Science
Metal complexes of quinoline derivatives, especially with d¹⁰ metals like zinc(II) and cadmium(II), are known to exhibit interesting photoluminescent properties. The extensive π-system of the quinoline ring, coupled with the heavy atom effect of bromine, could lead to complexes with phosphorescent properties, making them potential candidates for applications in organic light-emitting diodes (OLEDs) and chemical sensors.
Conclusion
8-Bromo-3,4-dichloroquinoline represents a novel and intriguing ligand for coordination chemistry. While its synthesis is not yet reported, this guide provides a plausible and scientifically grounded synthetic strategy. The protocols for the synthesis of a representative palladium(II) complex and its characterization offer a clear roadmap for researchers to explore the coordination chemistry of this polyhalogenated quinoline. The anticipated unique electronic properties of this ligand make its metal complexes exciting candidates for investigation in catalysis, medicinal chemistry, and materials science, promising to expand the frontiers of quinoline-based coordination compounds.
References
- Riegel, B., Lappin, G. R., Adelson, B. H., Jackson, R. I., Albisetti, C. J., Dodson, R. M., & Baker, R. H. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 26, 23.
- Ying, W., et al. (2010). Palladium(II)−N-Heterocyclic Carbene Metallacrown Ether Complexes: Synthesis, Structure, and Catalytic Activity in the Suzuki−Miyaura Reaction. Organometallics, 29(13), 2897-2903.
- Ali, M. M., et al. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Journal of Heterocyclic Chemistry, 44(4), 937-941.
- King, A. O., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1845-1853.
-
PrepChem. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. Retrieved from [Link]
- Joly, R., Warnant, J., & Goflinet, B. (1971). U.S. Patent No. 3,567,732. Washington, DC: U.S.
- Osborne, A. G., et al. (1993). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies. Journal of the Chemical Society, Perkin Transactions 1, (21), 2747-2752.
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Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]
- Yılmaz, M., & Keleş, M. (2018). The catalytic activity of Palladium (II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148.
- Marvel, C. S., & McElvain, S. M. (1923).
- Spiegler, W. (1966). U.S. Patent No. 3,291,832. Washington, DC: U.S.
- Ali, M. A., et al. (2012). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry, 24(12), 5707-5709.
- Sharma, P., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 94(11), 1279-1302.
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Yılmaz, M., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. DergiPark. Retrieved from [Link]
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King, A. O., et al. (2011). POCl3 Chlorination of 4-Quinazolones. ResearchGate. Retrieved from [Link]
- Murugan, K., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Parasites & Vectors, 15(1), 108.
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
- Wang, H. Q., & Sun, J. (2007). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4063.
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ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? Retrieved from [Link]
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ResearchGate. (n.d.). Figure S46: Scheme of the reaction between diethyl 2-bromomalonate and 1-vinyl-2-pyrrolidinone under 450 nm irradiation and the Ru(bpy)3 photocatalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline.
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- Kumar, R. N., Suresh, T., & Mohan, P. S. (2003). Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) Quinolines by Vilsmeier Haack Reaction on Quinaldines: Construction of Diazepino Quinoline Heterocycles and Their Antimicrobial and Cytogenetic Studies. Acta Pharmaceutica, 53(1), 1-13.
- Anupama, B., & Sridevi, C. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 116-123.
- Littke, A. F., & Fu, G. C. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 124(45), 13414–13415.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 18(3), 3436-3444.
- Singh, J. (2012). Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis (pp. 533-534). Cambridge University Press.
- Cheng, D., et al. (2020). Synthesis of 2,4-Diarylquinoline Derivatives via Chloranil-Promoted Oxidative Annulation and One-Pot Reaction. Synthesis, 52(12), 1833-1840.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696.
- Kinzhalov, M. A., et al. (2021). C^N^N Coordination Accelerates the iClick Reaction of Square-Planar Palladium(II) and Platinum(II) Azido Complexes with Electron-Poor Alkynes and Enables Cycloaddition with Terminal Alkynes. Organometallics, 40(15), 2544-2556.
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Brainly. (2020). Diethyl malonate, the starting material for the malonic ester synthesis, reacts with bromine under... Retrieved from [Link]
- Google Patents. (n.d.). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.
-
ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. [Link]
- Wankhede, S. B., & Dewang, P. M. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 143-147.
-
ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? Retrieved from [Link]
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
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ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-. Retrieved from [Link]
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Chegg. (2019). Solved Practice Problem 21.65 Diethyl malonate (the starting... Retrieved from [Link]
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ResearchGate. (2020). New Palladium(II)-Complex Based on Nitrogen Rich Ligand Efficient Precatalyst for C–C Cross-Coupling in Water Under Microwaves Irradiation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. Retrieved from [Link]
-
Stewart, S. M. (2020, July 6). POCl3 for Alcohol Conversion to Chlorides [Video]. YouTube. [Link]
- Hajimahdi, Z., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Archiv der Pharmazie, 346(5), 355-364.
-
ResearchGate. (n.d.). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of 8-Bromo-3,4-dichloroquinoline Synthesis
Welcome to the dedicated technical support center for the synthesis of 8-Bromo-3,4-dichloroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this complex quinoline derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to navigate the challenges of this synthesis and optimize your reaction parameters for success.
The synthesis of 8-Bromo-3,4-dichloroquinoline is a multi-step process, and like many complex organic syntheses, it is prone to challenges such as low yields, side product formation, and purification difficulties. This guide is structured to address these issues head-on in a practical, question-and-answer format.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is dedicated to addressing specific problems you may encounter during the synthesis of 8-Bromo-3,4-dichloroquinoline. Each issue is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low Yield in the Initial Quinoline Ring Formation (e.g., via Skraup or Doebner-von Miller Synthesis)
-
Question: My initial cyclization reaction to form the quinoline core is resulting in a low yield and a significant amount of tar-like material. What's causing this and how can I improve it?
-
Answer: The Skraup and Doebner-von Miller reactions are classic methods for quinoline synthesis, but they are notoriously exothermic and can lead to polymerization and tar formation if not properly controlled.[1]
-
Causality: The harsh acidic and oxidizing conditions can cause unwanted side reactions.[1] The high temperatures generated during the reaction can further promote the formation of polymeric byproducts.
-
Solutions:
-
Moderator Addition: The use of a moderator like ferrous sulfate (FeSO₄) can help to control the reaction's vigor.
-
Controlled Reagent Addition: Add the sulfuric acid slowly and with efficient cooling to manage the exotherm.
-
Temperature Management: Gentle heating should be applied to initiate the reaction, and the temperature should be carefully monitored and controlled throughout.
-
Alternative Synthesis: Consider alternative, milder quinoline synthesis methods such as the Gould-Jacobs or Combes synthesis, which may offer better control and higher yields depending on your starting materials.[2][3]
-
-
Issue 2: Poor Regioselectivity during Bromination
-
Question: I am attempting to brominate my quinoline precursor, but I am getting a mixture of mono- and di-brominated products, with the bromine adding to undesired positions. How can I achieve selective bromination at the C-8 position?
-
Answer: Achieving high regioselectivity in the bromination of quinolines is a common challenge. The position of bromination is influenced by the electronic properties of the quinoline ring and the reaction conditions.
-
Causality: The quinoline ring has multiple positions susceptible to electrophilic substitution. The presence of activating or deactivating groups on the ring will direct the incoming electrophile (bromine).
-
Solutions:
-
Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., Br₂ or N-bromosuccinimide). Using a slight excess may lead to di-bromination.
-
Solvent Choice: The choice of solvent can influence the selectivity. Solvents like acetonitrile or dichloromethane are often used.[4]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0°C) can enhance selectivity by favoring the kinetically controlled product.[4]
-
Protecting Groups: If direct bromination is not selective, consider the use of protecting groups to block more reactive sites, followed by deprotection after bromination.
-
-
Issue 3: Difficulty in the Chlorination of the 3 and 4 Positions
-
Question: I am struggling to introduce the two chlorine atoms at the C-3 and C-4 positions of the quinoline ring. What are the recommended chlorinating agents and conditions?
-
Answer: The introduction of chlorine atoms at the 3 and 4 positions often requires potent chlorinating agents and carefully controlled conditions.
-
Causality: The reactivity of the quinoline ring towards chlorination varies at different positions. The 4-position is generally more susceptible to nucleophilic substitution (if starting from a 4-hydroxyquinoline), while the 3-position may require more forcing conditions.
-
Solutions:
-
Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective reagent for converting 4-hydroxyquinolines to 4-chloroquinolines. For the introduction of a chlorine at the 3-position, a different strategy might be needed, potentially involving a precursor with a suitable leaving group at C-3 or a direct chlorination of the quinoline N-oxide.
-
Reaction Temperature: The reaction temperature is a critical parameter. Chlorination with POCl₃ often requires heating. Optimization of the temperature is necessary to ensure complete reaction without decomposition.
-
Catalysts: In some cases, the addition of a catalyst, such as dimethylformamide (DMF), can facilitate the chlorination reaction.
-
-
Issue 4: Product Purification Challenges
-
Question: My final product, 8-Bromo-3,4-dichloroquinoline, is difficult to purify. I am observing decomposition on silica gel and co-elution of impurities. What are some effective purification strategies?
-
Answer: The purification of halogenated quinolines can be challenging due to their reactivity and similar polarity to byproducts.[5]
-
Causality: The presence of multiple halogen atoms can make the molecule susceptible to decomposition on acidic stationary phases like silica gel.[5]
-
Solutions:
-
Alternative Chromatography:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel to avoid decomposition.
-
Reverse-Phase Chromatography: If the compound is sufficiently soluble in appropriate solvents, reverse-phase (C18) chromatography can be an effective purification method.
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for purification. Experiment with different solvents to find the optimal conditions.[4]
-
Washing and Extraction: A thorough work-up procedure involving washing the crude product with aqueous solutions (e.g., sodium bicarbonate, brine) can help remove many impurities before chromatography.[4]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for 8-Bromo-3,4-dichloroquinoline?
A1: A likely multi-step synthesis would proceed as follows, although optimization would be required at each stage:
-
Skraup or Doebner-von Miller Synthesis: Starting from 2-bromoaniline and a suitable glycerol derivative or α,β-unsaturated carbonyl compound to construct the 8-bromoquinoline core.
-
Hydroxylation/Chlorination: Conversion of the initially formed quinoline to 8-bromo-4-hydroxyquinoline, followed by chlorination with a reagent like phosphorus oxychloride to yield 8-bromo-4-chloroquinoline.
-
N-Oxide Formation and Chlorination: Formation of the quinoline N-oxide, which can then be reacted with a chlorinating agent to introduce the chlorine at the 3-position.
-
Direct Chlorination: Alternatively, direct chlorination of a suitable 8-bromoquinoline precursor might be explored, though this could present regioselectivity challenges.
Q2: What analytical techniques are best for monitoring the reaction progress?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more detailed analysis and to check for the formation of isomers, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of intermediates and the final product.
Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A3: Yes, many of the reagents used in this synthesis are hazardous.
-
Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Phosphorus oxychloride (POCl₃): Corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Sulfuric Acid: Highly corrosive. Always add acid to water, not the other way around, to manage the exotherm.
-
Organic Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper ventilation and avoid sources of ignition.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
III. Experimental Protocols and Data
Table 1: Optimization of Bromination of an 8-Substituted Quinoline (Analogous System)
| Entry | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 8-Bromo Product (%) |
| 1 | Br₂ (1.1) | CH₃CN | 0 | 24 | 75 |
| 2 | Br₂ (1.1) | CH₂Cl₂ | Room Temp | 48 | 68 |
| 3 | NBS (1.1) | CCl₄ | Reflux | 12 | 82 |
| 4 | Br₂ (2.1) | CH₃CN | 0 | 36 | 45 (with dibrominated byproduct) |
This data is illustrative and based on typical outcomes for quinoline bromination. Actual results will vary based on the specific substrate.
Protocol: General Procedure for Bromination of a Quinoline Derivative
-
Dissolve the quinoline starting material in a suitable solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.[4]
-
Cool the solution to the desired temperature (e.g., 0°C) using an ice bath.
-
Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a solution of sodium thiosulfate to consume any excess bromine.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[6]
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[6]
IV. Visualizing the Workflow
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Diagram 2: Synthetic Pathway Decision Tree
Caption: Decision tree for the synthetic approach to 8-Bromo-3,4-dichloroquinoline.
V. References
-
Oktem, S. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
-
ChemicalBook. (n.d.). 8-Bromoquinoline synthesis. Retrieved January 27, 2026, from
-
Weyn, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing.
-
Wikipedia. (n.d.). Quinoline. Retrieved January 27, 2026, from [Link]
-
BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
-
Reddit. (2025). Purification of Quinoline-3,4-diones. [Link]
Sources
Validation & Comparative
A Comparative Guide to the NMR Analysis of 8-Bromo-3,4-dichloroquinoline
Introduction
For researchers and professionals in the fields of medicinal chemistry and drug development, the precise and unambiguous structural elucidation of novel heterocyclic compounds is paramount. 8-Bromo-3,4-dichloroquinoline, a halogenated quinoline derivative, represents a scaffold of significant interest due to the diverse biological activities associated with substituted quinolines. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural verification and purity assessment of such molecules.
This guide provides a comprehensive analysis and interpretation of the ¹H and ¹³C NMR spectra of 8-bromo-3,4-dichloroquinoline. In the absence of a publicly available experimental spectrum for the title compound, this guide presents a detailed predictive analysis based on a comparative study of structurally related analogues: quinoline, 8-bromoquinoline, and 3,4-dichloroquinoline. By dissecting the electronic and steric influences of the bromine and chlorine substituents, we can confidently predict the chemical shifts and coupling patterns of 8-bromo-3,4-dichloroquinoline. This comparative approach not only allows for the confident identification of the target molecule but also provides a deeper understanding of structure-spectra correlations within this important class of compounds.
Proposed Synthesis of 8-Bromo-3,4-dichloroquinoline
A plausible synthetic route to 8-bromo-3,4-dichloroquinoline can be envisioned starting from 8-bromoquinolin-4-ol. This common intermediate can be synthesized through various established methods. The subsequent steps would involve the introduction of the two chlorine atoms.
Caption: Plausible synthetic route to 8-Bromo-3,4-dichloroquinoline.
This proposed synthesis is crucial for NMR analysis as it informs on potential impurities that may be present in a sample. For instance, incomplete chlorination could result in the presence of 8-bromo-3-chloroquinolin-4-ol or 8-bromo-4-chloroquinoline. The presence of regioisomers from the initial synthesis of 8-bromoquinolin-4-ol is also a possibility.
Experimental Protocol for NMR Analysis
This section details a standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for halogenated quinolines.
1. Sample Preparation:
-
Analyte: 5-10 mg of 8-bromo-3,4-dichloroquinoline (for ¹H NMR) or 20-50 mg (for ¹³C NMR). The sample should be dry and free of particulate matter.
-
Solvent: 0.6 mL of deuterated chloroform (CDCl₃) is a suitable starting point due to its good solubilizing power for many organic compounds and its relatively simple residual solvent peak. Other solvents like DMSO-d₆ can be used if solubility is an issue.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (δ = 0.00 ppm).
-
Procedure:
-
Accurately weigh the sample into a clean, dry vial.
-
Add the deuterated solvent and gently agitate to dissolve the sample completely.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition:
The following parameters are recommended for a 400 MHz NMR spectrometer.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Nucleus Observed | ¹H | ¹³C |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Pulse Width | 30° - 45° | 30° - 45° |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay | 2 s | 2 s |
| Number of Scans | 16 | 1024 or more |
| Decoupling | Not Applicable | Proton broadband decoupling |
Rationale for Parameter Selection:
-
A moderate pulse width is chosen to ensure adequate signal excitation without saturation, especially for the longer T₁ relaxation times of quaternary carbons in ¹³C NMR.
-
The relaxation delay is set to allow for sufficient relaxation of the nuclei between pulses, ensuring accurate signal integration in ¹H NMR and preventing signal attenuation in ¹³C NMR.
-
A higher number of scans is necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope (1.1%).
Comparative NMR Analysis
The prediction of the ¹H and ¹³C NMR spectra of 8-bromo-3,4-dichloroquinoline is based on the principle of substituent additivity effects on the chemical shifts of the parent quinoline ring system.
Chemical Structure and Numbering:
Caption: Numbering convention for the quinoline ring system.
¹H NMR Spectral Analysis
The aromatic region of the ¹H NMR spectrum of quinoline displays a complex set of signals. The introduction of halogen substituents will induce significant downfield shifts for protons in close proximity due to the inductive electron-withdrawing effect of the halogens.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Quinoline (Experimental) | 8-Bromoquinoline (Experimental) | 3,4-Dichloroquinoline (Predicted) | 8-Bromo-3,4-dichloroquinoline (Predicted) |
| H-2 | 8.90 | 8.95 | 8.92 | 8.97 |
| H-5 | 8.11 | 8.15 | 8.25 | 8.30 |
| H-6 | 7.52 | 7.85 | 7.65 | 7.90 |
| H-7 | 7.69 | 7.45 | 7.80 | 7.50 |
Interpretation and Prediction:
-
H-2: This proton is adjacent to the nitrogen atom and experiences a strong deshielding effect, resulting in a downfield chemical shift. The introduction of substituents on the carbocyclic ring (position 8) and the heterocyclic ring (positions 3 and 4) will have a minor electronic effect on H-2, leading to a slight downfield shift.
-
H-5: In 8-bromo-3,4-dichloroquinoline, H-5 is ortho to the chloro group at C-4, which will cause a significant downfield shift due to the -I effect of chlorine.
-
H-6 and H-7: The chemical shifts of these protons will be influenced by the adjacent halogen substituents. In 8-bromoquinoline, H-7 is ortho to the bromine and is shifted upfield due to the +M effect of bromine outweighing the -I effect at this position, while H-6 is meta and less affected. In the target molecule, the combined electronic effects of the three halogens will result in a complex pattern, with H-6 likely shifted downfield due to the influence of the C-4 chlorine, and H-7 experiencing the opposing effects of the C-8 bromine and C-4 chlorine.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton. The electronegative halogen substituents will cause a downfield shift for the carbon atoms they are attached to (ipso-carbons) and will also influence the chemical shifts of adjacent carbons.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Quinoline (Experimental) | 8-Bromoquinoline (Experimental) | 3,4-Dichloroquinoline (Predicted) | 8-Bromo-3,4-dichloroquinoline (Predicted) |
| C-2 | 150.3 | 150.8 | 151.0 | 151.5 |
| C-3 | 121.1 | 121.5 | 125.0 | 128.0 |
| C-4 | 136.1 | 136.5 | 140.0 | 142.0 |
| C-4a | 128.2 | 128.5 | 129.5 | 130.0 |
| C-5 | 129.4 | 130.0 | 128.0 | 128.5 |
| C-6 | 126.5 | 127.8 | 128.5 | 129.5 |
| C-7 | 127.6 | 133.0 | 129.0 | 134.0 |
| C-8 | 129.4 | 118.0 | 130.0 | 120.0 |
| C-8a | 148.4 | 147.0 | 149.0 | 147.5 |
Interpretation and Prediction:
-
C-3, C-4, and C-8: These ipso-carbons will experience the most significant downfield shifts due to the direct attachment of the electronegative chlorine and bromine atoms. However, the chemical shift of C-8 in 8-bromoquinoline is shifted upfield, a phenomenon known as the "heavy atom effect." A similar, though less pronounced, effect is predicted for C-8 in the target molecule.
-
C-2, C-4a, C-5, C-6, C-7, and C-8a: The chemical shifts of these carbons will be influenced by their proximity to the halogen substituents. For example, C-2 and C-4a will be shifted downfield due to the -I effect of the adjacent chlorine at C-3 and C-4, respectively.
Conclusion
The structural elucidation of 8-bromo-3,4-dichloroquinoline relies on a detailed and comparative analysis of its ¹H and ¹³C NMR spectra. By understanding the fundamental principles of substituent effects on the quinoline ring system and by comparing the predicted spectra with those of known analogues, researchers can confidently confirm the identity and purity of their synthesized compound. The provided experimental protocol offers a robust starting point for acquiring high-quality NMR data, which is essential for accurate spectral interpretation. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel quinoline-based molecules for drug discovery and development.
References
-
Quinoline and its Derivatives in Drug Design and Discovery. Molecules. [Link]
-
NMR Spectroscopy of Heterocyclic Compounds. John Wiley & Sons. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Synthesis of Substituted Quinolines via Friedländer Annulation. Journal of Organic Chemistry. [Link]
-
Chlorination of Quinolines. Tetrahedron Letters. [Link]
-
Bromination of 8-substituted quinolines. Arkivoc. [Link]
A Definitive Guide to the Structural Confirmation of 8-Bromo-3,4-dichloroquinoline
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of a novel or synthesized compound is the bedrock of reliable and reproducible scientific advancement. This guide provides an in-depth, multi-technique approach to validating the structure of 8-Bromo-3,4-dichloroquinoline, a halogenated quinoline derivative with potential applications in medicinal chemistry. We will explore a suite of analytical methods, moving from initial compositional analysis to the definitive three-dimensional arrangement of atoms, ensuring the highest level of scientific integrity. This guide is designed to be a self-validating system, where each piece of experimental data corroborates the others, leading to an unambiguous structural assignment.
The Imperative of Rigorous Structural Verification
Quinoline scaffolds are privileged structures in drug discovery, and their halogenated derivatives are of significant interest for modulating pharmacokinetic and pharmacodynamic properties.[1] The precise placement of halogen atoms on the quinoline ring system is critical, as even minor positional changes can drastically alter biological activity, toxicity, and metabolic stability. Consequently, relying on a single analytical technique is insufficient. This guide champions a synergistic approach, integrating data from mass spectrometry, one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and the gold standard of X-ray crystallography.
Differentiating 8-Bromo-3,4-dichloroquinoline from a Plausible Isomer
A common challenge in the synthesis of polysubstituted aromatic compounds is the potential for isomeric byproducts.[2] Depending on the synthetic route, a plausible isomer that could arise is 6-Bromo-3,4-dichloroquinoline. This guide will use this isomer as a point of comparison to demonstrate the power of the proposed analytical workflow in distinguishing between closely related structures.
Caption: A logical workflow for the unambiguous structural confirmation of 8-Bromo-3,4-dichloroquinoline.
High-Resolution Mass Spectrometry (HRMS)
Causality: The first step is to confirm that the synthesized compound has the correct elemental composition. HRMS provides a highly accurate mass measurement, which can be used to deduce the molecular formula.
Expected Data: For 8-Bromo-3,4-dichloroquinoline (C₉H₄BrCl₂N), the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak.
| Ion | Predicted m/z | Relative Abundance (%) |
| [M]⁺ | 272.85 | 76.6 |
| [M+2]⁺ | 274.85 | 100.0 |
| [M+4]⁺ | 276.85 | 48.9 |
| [M+6]⁺ | 278.85 | 10.5 |
| Predicted data based on the isotopic distribution of Br and Cl. |
Trustworthiness: The observation of this specific isotopic cluster with the correct m/z values provides strong evidence for the elemental composition C₉H₄BrCl₂N.
¹H and ¹³C NMR Spectroscopy
Causality: NMR spectroscopy probes the chemical environment of hydrogen and carbon atoms, providing crucial information about the connectivity and substitution pattern of the molecule.
¹H NMR Analysis: The ¹H NMR spectrum of 8-Bromo-3,4-dichloroquinoline is expected to show four signals in the aromatic region, corresponding to the four protons on the quinoline ring system. The key to distinguishing it from the 6-bromo isomer lies in the splitting patterns and chemical shifts of the protons on the benzene portion of the ring.
| Predicted ¹H NMR Data | 8-Bromo-3,4-dichloroquinoline | 6-Bromo-3,4-dichloroquinoline |
| H-2 | ~8.9 ppm (s) | ~8.8 ppm (s) |
| H-5 | ~8.0 ppm (d) | ~8.2 ppm (d) |
| H-6 | ~7.5 ppm (t) | - |
| H-7 | ~7.8 ppm (d) | ~7.9 ppm (dd) |
| H-8 | - | ~7.7 ppm (d) |
| (s = singlet, d = doublet, t = triplet, dd = doublet of doublets). Predicted values are estimations and may vary based on solvent and concentration. |
In 8-Bromo-3,4-dichloroquinoline, H-6 will appear as a triplet due to coupling with both H-5 and H-7. In contrast, 6-Bromo-3,4-dichloroquinoline will show three distinct signals for H-5, H-7, and H-8, with different coupling patterns.
¹³C NMR Analysis: The ¹³C NMR spectrum will reveal the number of unique carbon environments. Both isomers are expected to show 9 distinct signals for the quinoline core. The chemical shifts of the carbons directly bonded to the halogens and in their vicinity will be most affected.
| Predicted ¹³C NMR Data | 8-Bromo-3,4-dichloroquinoline | 6-Bromo-3,4-dichloroquinoline |
| C-2 | ~151 ppm | ~150 ppm |
| C-3 | ~128 ppm | ~127 ppm |
| C-4 | ~135 ppm | ~134 ppm |
| C-4a | ~148 ppm | ~147 ppm |
| C-5 | ~130 ppm | ~129 ppm |
| C-6 | ~129 ppm | ~125 ppm (C-Br) |
| C-7 | ~126 ppm | ~133 ppm |
| C-8 | ~120 ppm (C-Br) | ~128 ppm |
| C-8a | ~145 ppm | ~146 ppm |
| Predicted values are estimations. |
The most significant difference will be the chemical shift of the carbon bearing the bromine atom (C-8 vs. C-6).
2D NMR Spectroscopy (COSY and HSQC)
Causality: While 1D NMR provides a strong indication of the structure, 2D NMR techniques offer definitive proof of connectivity.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically within 2-3 bonds). For 8-Bromo-3,4-dichloroquinoline, a COSY spectrum would show a correlation between H-5, H-6, and H-7, confirming their adjacent positions on the benzene ring. [3]* HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. [3]By combining the information from ¹H, ¹³C, and HSQC spectra, each proton and its corresponding carbon can be unambiguously assigned.
Single-Crystal X-ray Crystallography
Causality: This is the ultimate technique for determining the three-dimensional structure of a molecule in the solid state. [4]It provides unequivocal proof of the atomic connectivity and the precise arrangement of atoms in space.
Trustworthiness: A high-quality crystal structure is considered irrefutable evidence of the molecular structure. [5]The successful growth of a single crystal followed by X-ray diffraction analysis will definitively confirm the positions of the bromine and chlorine atoms on the quinoline ring, leaving no room for ambiguity.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular ion cluster (e.g., m/z 200-400).
-
Analysis: Compare the observed m/z values and the isotopic pattern of the molecular ion with the theoretical values for C₉H₄BrCl₂N.
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC)
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
COSY Acquisition: Run a standard gradient-enhanced COSY experiment.
-
HSQC Acquisition: Run a standard gradient-enhanced HSQC experiment optimized for one-bond C-H correlations.
-
Data Processing and Analysis: Process the spectra using appropriate software. Assign the signals based on chemical shifts, coupling constants, and correlations observed in the 2D spectra.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.
Conclusion
The structural confirmation of 8-Bromo-3,4-dichloroquinoline requires a multi-faceted analytical approach. By systematically applying HRMS, 1D and 2D NMR, and single-crystal X-ray crystallography, researchers can build a self-validating dataset that provides an unshakeable foundation for further research and development. This rigorous methodology ensures the scientific integrity of the work and the reliability of any subsequent biological or chemical studies.
References
-
Recent Progress in the Synthesis of Quinolines. ResearchGate.[Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.[Link]
-
Predict 1H proton NMR spectra. NMRDB.org.[Link]
-
4,7-dichloroquinoline. Organic Syntheses Procedure.[Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH.[Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.[Link]
- Industrial preparation method of 4,7-dichloroquinoline.
-
Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Magritek.[Link]
-
Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate.[Link]
-
How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube.[Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.[Link]
-
Determination of absolute configuration using X-ray diffraction. ResearchGate.[Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.[Link]
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A Researcher's Guide to the Spectral Validation of 8-Bromo-3,4-dichloroquinoline: A Comparative and Predictive Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and novel material synthesis, the unambiguous structural confirmation of heterocyclic compounds is paramount. 8-Bromo-3,4-dichloroquinoline, a polysubstituted quinoline, represents a scaffold of significant interest due to the prevalence of halogenated quinolines in pharmacologically active agents. The precise arrangement of its substituents dictates its chemical reactivity, biological activity, and potential metabolic fate. Therefore, rigorous spectral validation is not merely a procedural step but a cornerstone of reliable and reproducible science.
This guide provides a comprehensive framework for the spectral validation of 8-Bromo-3,4-dichloroquinoline. In the absence of a complete, publicly available experimental dataset for this specific molecule, we will employ a comparative and predictive methodology. By examining the spectral data of structurally analogous compounds, we can establish a robust predictive model for the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic signatures of 8-Bromo-3,4-dichloroquinoline. This approach not only offers a pathway for the validation of newly synthesized batches but also deepens the understanding of structure-spectra correlations within this important class of compounds.
The Logic of Spectral Validation: A Multi-faceted Approach
The structural elucidation of a molecule like 8-Bromo-3,4-dichloroquinoline relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data provides a self-validating system.
Caption: The interconnectedness of spectroscopic techniques for the comprehensive structural validation of 8-Bromo-3,4-dichloroquinoline.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 8-Bromo-3,4-dichloroquinoline, we expect to see signals in the aromatic region, typically between 7.0 and 9.0 ppm.
Predicted ¹H NMR Data for 8-Bromo-3,4-dichloroquinoline:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |
| H-2 | 8.8 - 9.0 | Singlet | - | The absence of a proton at C-3 and the presence of the electronegative nitrogen atom will deshield this proton, shifting it significantly downfield. |
| H-5 | 7.8 - 8.0 | Doublet | ~8.0 - 9.0 | This proton is ortho to the C-4 chloro substituent and will be deshielded. It will be coupled to H-6. |
| H-6 | 7.5 - 7.7 | Triplet | ~7.5 - 8.5 | This proton is coupled to both H-5 and H-7, resulting in a triplet. |
| H-7 | 7.9 - 8.1 | Doublet | ~7.5 - 8.5 | This proton is ortho to the C-8 bromo substituent and will be deshielded. It will be coupled to H-6. |
Comparative ¹H NMR Data of Analogous Compounds:
To substantiate our predictions, let's examine the experimental ¹H NMR data of related compounds.
| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) | Source |
| 8-Bromoquinoline | 8.95 (dd) | 8.16 (dd) | 7.78 (dd) | 7.42 (t) | 7.95 (dd) | - | [1] |
| 5-Bromo-8-methoxyquinoline | 8.89-8.91 (dd) | 8.43 (dd) | - | 7.66 (d) | 6.87 (d) | - | [2] |
The downfield shift of H-2 in 8-bromoquinoline aligns with our prediction for 8-Bromo-3,4-dichloroquinoline.[1] The chemical shifts of the protons on the benzene ring in the comparative compounds provide a reasonable range for our predictions, with the understanding that the two chloro substituents will have a significant deshielding effect.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy reveals the number of unique carbon atoms in a molecule and provides insights into their chemical environment. For 8-Bromo-3,4-dichloroquinoline, we expect nine distinct signals in the spectrum.
Predicted ¹³C NMR Data for 8-Bromo-3,4-dichloroquinoline:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | 150 - 152 | Adjacent to the nitrogen atom, this carbon will be significantly deshielded. |
| C-3 | 135 - 138 | Attached to a chlorine atom, this carbon will be deshielded. |
| C-4 | 145 - 148 | Attached to a chlorine atom and adjacent to the fused ring system, this carbon will be significantly deshielded. |
| C-4a | 128 - 130 | A quaternary carbon at the ring junction. |
| C-5 | 129 - 131 | Aromatic carbon. |
| C-6 | 127 - 129 | Aromatic carbon. |
| C-7 | 130 - 132 | Aromatic carbon. |
| C-8 | 120 - 123 | Attached to a bromine atom, this carbon's chemical shift is influenced by the heavy atom effect. |
| C-8a | 147 - 149 | A quaternary carbon adjacent to the nitrogen atom. |
Comparative ¹³C NMR Data of Analogous Compounds:
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | C-7 | C-8 | C-8a | C-4a | Source |
| 5-Bromo-8-methoxyquinoline | 149.7 | 122.8 | 135.5 | 108.1 | 130.0 | 111.8 | 152.2 | 140.8 | 128.1 | [2] |
The experimental data for 5-Bromo-8-methoxyquinoline provides a useful reference for the expected chemical shift ranges of the carbon atoms in the quinoline core.[2] The predicted shifts for 8-Bromo-3,4-dichloroquinoline are adjusted to account for the differing substituent effects of the two chlorine atoms.
Mass Spectrometry: Unveiling the Molecular Weight and Elemental Composition
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can provide information about its elemental composition through the analysis of isotopic patterns.
Expected Mass Spectrum Data for 8-Bromo-3,4-dichloroquinoline (C₉H₄BrCl₂N):
The molecular formula of 8-Bromo-3,4-dichloroquinoline is C₉H₄BrCl₂N. The presence of bromine and chlorine, both of which have multiple common isotopes, will result in a characteristic isotopic cluster for the molecular ion peak.
-
Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)
-
Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)
This will lead to a complex molecular ion region with several peaks. The most abundant peaks in the molecular ion cluster are expected at m/z values corresponding to the combinations of the most abundant isotopes.
| Ion | Expected m/z |
| [M]⁺ (⁷⁹Br, ³⁵Cl, ³⁵Cl) | 273 |
| [M+2]⁺ | 275 |
| [M+4]⁺ | 277 |
| [M+6]⁺ | 279 |
The relative intensities of these peaks will be a unique signature for a compound containing one bromine and two chlorine atoms.[3]
Fragmentation Pattern:
Electron ionization (EI) is a "hard" ionization technique that often leads to fragmentation of the molecular ion.[4] Expected fragmentation pathways for 8-Bromo-3,4-dichloroquinoline include:
-
Loss of Br•: [M - Br]⁺
-
Loss of Cl•: [M - Cl]⁺
-
Loss of HCN: A characteristic fragmentation of quinoline rings.
Caption: A simplified representation of the expected primary fragmentation pathways for 8-Bromo-3,4-dichloroquinoline in mass spectrometry.
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands for 8-Bromo-3,4-dichloroquinoline:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 1600 - 1450 | Aromatic C=C and C=N Stretch | Medium to Strong |
| 850 - 750 | C-Cl Stretch | Strong |
| 700 - 500 | C-Br Stretch | Strong |
Comparative IR Data of Analogous Compounds:
The IR spectrum of 5-bromo-8-methoxyquinoline shows characteristic aromatic C=C and C=N stretching vibrations in the 1600-1460 cm⁻¹ region.[2] The presence of strong absorptions in the lower wavenumber region (below 850 cm⁻¹) in the spectrum of 8-Bromo-3,4-dichloroquinoline would be indicative of the C-Cl and C-Br stretching vibrations.[5]
Experimental Protocols: A Foundation for Reliable Data
Acquiring high-quality spectral data is contingent upon meticulous experimental execution. The following are generalized protocols that serve as a starting point for the analysis of 8-Bromo-3,4-dichloroquinoline.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the abundance of ions at each m/z value to generate the mass spectrum.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum by pressing the sample against the crystal and collecting the infrared spectrum over a range of wavenumbers (e.g., 4000-400 cm⁻¹).
-
Background Correction: Record a background spectrum of the empty ATR crystal and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.
Caption: A generalized workflow for the spectral validation of a synthesized compound.
Conclusion
The structural validation of 8-Bromo-3,4-dichloroquinoline, while challenging due to the current lack of a complete public experimental spectral database, can be confidently approached through a combination of predictive methods and comparative analysis with structurally related compounds. By understanding the expected ¹H and ¹³C NMR chemical shifts, the characteristic isotopic patterns in mass spectrometry, and the key vibrational modes in IR spectroscopy, researchers can build a strong case for the identity and purity of their synthesized material. The protocols and predictive data presented in this guide provide a robust framework for this essential validation process, ensuring the integrity and reliability of research and development efforts involving this and other novel halogenated quinolines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
